molecular formula C23H30ClN3O2 B11125797 N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-5-[4-(3-chlorophenyl)piperazino]-5-oxopentanamide

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-5-[4-(3-chlorophenyl)piperazino]-5-oxopentanamide

Cat. No.: B11125797
M. Wt: 416.0 g/mol
InChI Key: CINBZKSZUDJVRV-UHFFFAOYSA-N
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Description

N-(bicyclo[221]hept-5-en-2-ylmethyl)-5-[4-(3-chlorophenyl)piperazino]-5-oxopentanamide is a complex organic compound that features a bicyclic structure and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-5-[4-(3-chlorophenyl)piperazino]-5-oxopentanamide typically involves multiple steps. The starting materials often include bicyclo[2.2.1]hept-5-en-2-ylmethylamine and 4-(3-chlorophenyl)piperazine. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-5-[4-(3-chlorophenyl)piperazino]-5-oxopentanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-5-[4-(3-chlorophenyl)piperazino]-5-oxopentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-5-[4-(3-chlorophenyl)piperazino]-5-oxopentanamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the body, potentially modulating their activity. The bicyclic structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-5-[4-(2-chlorophenyl)piperazino]-5-oxopentanamide
  • N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-5-[4-(4-chlorophenyl)piperazino]-5-oxopentanamide

Uniqueness

What sets N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-5-[4-(3-chlorophenyl)piperazino]-5-oxopentanamide apart from similar compounds is its specific substitution pattern on the piperazine ring. This unique arrangement can lead to different biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H30ClN3O2

Molecular Weight

416.0 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-5-[4-(3-chlorophenyl)piperazin-1-yl]-5-oxopentanamide

InChI

InChI=1S/C23H30ClN3O2/c24-20-3-1-4-21(15-20)26-9-11-27(12-10-26)23(29)6-2-5-22(28)25-16-19-14-17-7-8-18(19)13-17/h1,3-4,7-8,15,17-19H,2,5-6,9-14,16H2,(H,25,28)

InChI Key

CINBZKSZUDJVRV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCC(=O)NCC3CC4CC3C=C4

Origin of Product

United States

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